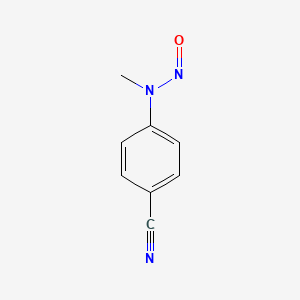
N-(4-Cyanophenyl)-N-methylnitrous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyanophenyl)-N-methylnitrous amide is a chemical compound characterized by the presence of a cyanophenyl group attached to a methylnitrous amide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanophenyl)-N-methylnitrous amide typically involves the reaction of 4-cyanophenylamine with methyl nitrite under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Cyanophenyl)-N-methylnitrous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrous amide group to an amine or hydroxylamine.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be employed in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, hydroxylamines, and various substituted cyanophenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(4-Cyanophenyl)-N-methylnitrous amide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-Cyanophenyl)-N-methylnitrous amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the cyanophenyl group allows for strong binding interactions with target proteins, while the nitrous amide moiety can participate in redox reactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Nitrophenyl)-N-methylnitrous amide: Similar structure but with a nitro group instead of a cyano group.
N-(4-Cyanophenyl)-N-ethyl nitrous amide: Similar structure but with an ethyl group instead of a methyl group.
N-(4-Cyanophenyl)-N-methylnitroso amide: Similar structure but with a nitroso group instead of a nitrous amide group.
Uniqueness
N-(4-Cyanophenyl)-N-methylnitrous amide is unique due to the combination of the cyanophenyl and methylnitrous amide groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group enhances the compound’s ability to participate in various chemical reactions, while the methylnitrous amide moiety provides additional functional versatility.
Propriétés
Numéro CAS |
18600-48-1 |
|---|---|
Formule moléculaire |
C8H7N3O |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
N-(4-cyanophenyl)-N-methylnitrous amide |
InChI |
InChI=1S/C8H7N3O/c1-11(10-12)8-4-2-7(6-9)3-5-8/h2-5H,1H3 |
Clé InChI |
MDJUKCDPXOEHGA-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)C#N)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide](/img/structure/B13897731.png)
![Tert-butyl N-(5-oxa-8-azaspiro[3.5]nonan-2-YL)carbamate](/img/structure/B13897732.png)
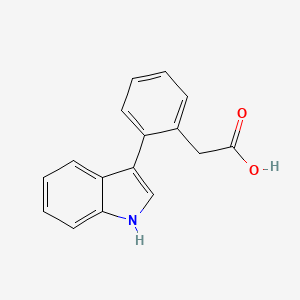
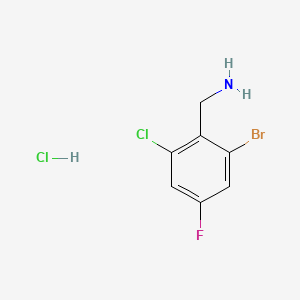
![4-{[(2R,3S,5R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-[4-(2-methylpropanamido)-2-oxo-1,2-dihydropyrimidin-1-yl]oxolan-3-yl]oxy}-4-oxobutanoic acid](/img/structure/B13897741.png)

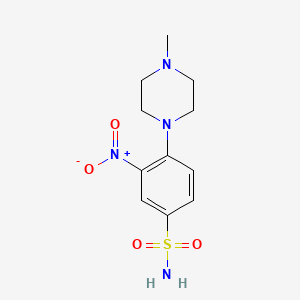



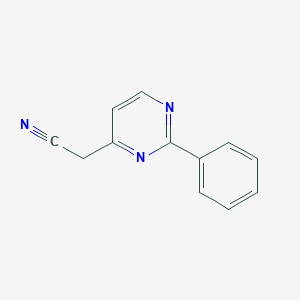
![5-Amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B13897791.png)
![(1R,3R,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13897793.png)
![2-[2-(2-Cyclohexylethylamino)ethylamino]acetic acid](/img/structure/B13897794.png)
